molecular formula C15H12F2N2O4 B5844625 N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No.: B5844625
M. Wt: 322.26 g/mol
InChI Key: KPNWHTYHTQTPFB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a methyl-nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration to form 3-methyl-4-nitrophenol.

    Etherification: 3-methyl-4-nitrophenol is then reacted with 2,4-difluoroaniline in the presence of a base to form the corresponding ether.

    Acetylation: The final step involves the acetylation of the ether intermediate with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide), elevated temperatures.

Major Products

    Reduction: Formation of N-(2,4-difluorophenyl)-2-(3-methyl-4-aminophenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and difluorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but lacks the methyl group on the phenoxy ring.

    N-(2,4-difluorophenyl)-2-(3-methylphenoxy)acetamide: Similar structure but lacks the nitro group on the phenoxy ring.

Uniqueness

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is unique due to the combination of the difluorophenyl, methyl, and nitro groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O4/c1-9-6-11(3-5-14(9)19(21)22)23-8-15(20)18-13-4-2-10(16)7-12(13)17/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNWHTYHTQTPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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